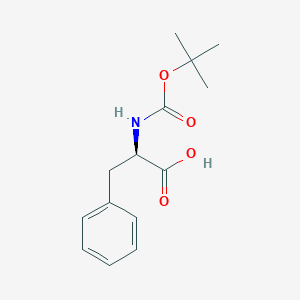

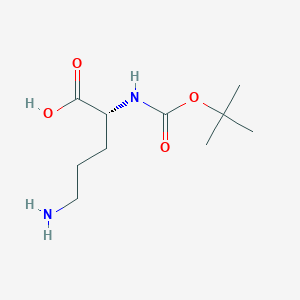

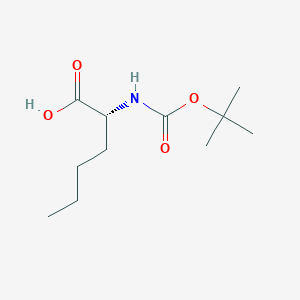

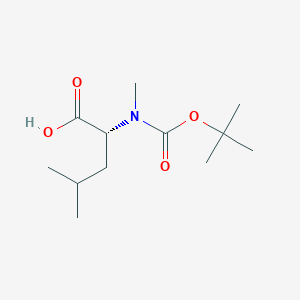

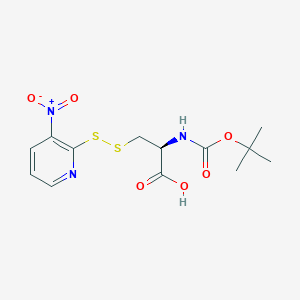

(S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is named “(S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid”. The name suggests that it is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino group, a disulfanyl group attached to a 3-nitropyridin-2-yl moiety, and a carboxylic acid group.

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino acid with a Boc group, followed by the introduction of the disulfanyl group attached to the 3-nitropyridin-2-yl moiety. The exact synthetic route would depend on the availability of starting materials and the required reaction conditions.Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It would have a chiral center at the 2-position of the propanoic acid backbone, a Boc-protected amino group, a carboxylic acid group, and a disulfanyl group attached to a 3-nitropyridin-2-yl moiety.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The Boc group could be removed under acidic conditions to reveal the free amino group. The disulfanyl group might be susceptible to oxidation. The carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds.科学研究应用

Synthesis and Chemical Properties

- Enantioselective Synthesis Applications : This compound is used in the enantioselective synthesis of neuroexcitants like ATPA, indicating its utility in creating specific enantiomers of biologically active molecules (Pajouhesh et al., 2000).

- N-tert-Butoxycarbonylation of Amines : It is also involved in the N-tert-butoxycarbonylation of amines, a key process in protecting amine groups during chemical synthesis, particularly in peptide construction (Heydari et al., 2007).

- Asymmetric Hydrogenation of Enamines : Another application is in the asymmetric hydrogenation of enamines, useful in preparing amino acid pharmacophores, which are central to drug discovery (Kubryk & Hansen, 2006).

- Synthesis of Congested 2-Aminobenzylamines : It has been used in the synthesis of highly congested 2-aminobenzylamines, showcasing its role in creating complex molecular structures (Farhanullah et al., 2009).

Applications in Peptide Synthesis

- Peptide Bond Formation : The 3-nitro-2-pyridinesulfenyl (Npys) group in this compound is notably used for the protection and activation of amino and hydroxyl groups in peptide synthesis (Matsueda & Walter, 2009).

- Anti-Microbial Activity : Its derivatives have been studied for their anti-microbial activities, indicating potential use in developing new antimicrobial agents (Pund et al., 2020).

Other Applications

- Intermediate in Natural Product Synthesis : It serves as a key intermediate in synthesizing biotin, a vital vitamin involved in metabolic processes (Qin et al., 2014).

- Organometallic Chemistry : This compound is used in the synthesis of organometallic analogues of antibiotics like platensimycin, highlighting its role in medicinal chemistry (Patra et al., 2012).

安全和危害

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, standard safety procedures should be followed when handling it, including the use of personal protective equipment.

未来方向

The study of this compound could open up new avenues in medicinal chemistry, biochemistry, or materials science, depending on its properties and reactivity. Further studies could include detailed synthetic work, structural characterization, and biological testing.

Please note that this is a general analysis based on the name of the compound. For a detailed and accurate analysis, experimental data and studies are needed. If this is a novel compound, you might consider publishing your findings in a peer-reviewed journal. If you have any more questions or need further clarification, feel free to ask!

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTLOLNDKQUMRH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649892 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-3-((3-nitropyridin-2-yl)disulfanyl)propanoic acid | |

CAS RN |

200350-73-8 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。